molecular formula C17H21N3OS B4973723 N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide

N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide

Cat. No. B4973723
M. Wt: 315.4 g/mol
InChI Key: PMUQZVRIUDKVIW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. DMPT is a thioether derivative of pyrimidine and is known for its potent odor, which is similar to that of betaine.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential applications in various fields, including aquaculture, agriculture, and medicine. In aquaculture, N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is used as a feed attractant to enhance the growth and feed intake of fish and shrimp. In agriculture, N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is used as a plant growth regulator to improve crop yield and quality. In medicine, N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is being investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal (HPG) axis in animals. N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is thought to increase the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, increases the production of testosterone and estrogen in the gonads, leading to improved growth and reproductive performance in animals.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to have a range of biochemical and physiological effects in animals. In fish and shrimp, N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to increase feed intake, growth rate, and survival rate. In plants, N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to improve root development, photosynthesis, and stress tolerance. In mammals, N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide's potent odor can be a limitation, as it can interfere with experimental results and make handling the compound difficult.

Future Directions

There are several future directions for N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide research, including investigating its potential as a therapeutic agent for various diseases, exploring its effects on the microbiome, and developing new synthesis methods to improve its efficiency and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide and its potential applications in different fields.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can be synthesized using a variety of methods, including the reaction of 6-methyl-4-pyrimidinethiol with 3,4-dimethylbenzoyl chloride in the presence of a base. The reaction yields N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide as a white crystalline solid, which can be purified using recrystallization or chromatography techniques.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-5-15(22-16-9-13(4)18-10-19-16)17(21)20-14-7-6-11(2)12(3)8-14/h6-10,15H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUQZVRIUDKVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)C)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

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